2-(2-fluorophenoxy)-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride
Beschreibung
Eigenschaften
IUPAC Name |
2-(2-fluorophenoxy)-1-[4-[1-(4-methylphenyl)imidazol-2-yl]piperazin-1-yl]ethanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O2.ClH/c1-17-6-8-18(9-7-17)27-11-10-24-22(27)26-14-12-25(13-15-26)21(28)16-29-20-5-3-2-4-19(20)23;/h2-11H,12-16H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJRVZORWVVFYGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CN=C2N3CCN(CC3)C(=O)COC4=CC=CC=C4F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClFN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent in treating various diseases due to its structural similarity to known pharmacophores. Notably, imidazole derivatives are recognized for their diverse biological activities, including:
- Antimicrobial Activity : Studies have shown that imidazole derivatives can exhibit significant antimicrobial properties, making them candidates for developing new antibiotics.
- Anticancer Properties : Research indicates that compounds with imidazole rings can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.
Case Study : A study on related compounds demonstrated that modifications in the imidazole structure could enhance anticancer activity, suggesting similar potential for this compound .
Neuropharmacology
The compound's structure suggests possible interactions with neurotransmitter systems. It may act as a positive allosteric modulator (PAM) at GABA-A receptors, which are crucial in regulating neuronal excitability and have implications in treating anxiety and epilepsy.
Case Study : Research on similar imidazole derivatives revealed their effectiveness as PAMs, enhancing the receptor's response to GABA, thereby providing insights into the potential therapeutic uses of this compound .
Drug Development
The unique structural features of 2-(2-fluorophenoxy)-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride make it a valuable scaffold for drug design. Its ability to form strong interactions with biological targets can be exploited in designing new drugs.
Data Table: Comparison of Biological Activities of Imidazole Derivatives
Vergleich Mit ähnlichen Verbindungen
Structural Analogues and Substitution Patterns
The following table summarizes structural differences and similarities with key analogues:
| Compound Name | Key Substituents | Molecular Formula | Molecular Weight | Source |
|---|---|---|---|---|
| Target Compound | 2-fluorophenoxy, p-tolyl-imidazol-piperazine, HCl salt | C₂₃H₂₄ClFN₄O₂ | 467.9 g/mol† | - |
| 2-((Difluoromethyl)thio)phenylmethanone HCl | Difluoromethylthio-phenyl, p-tolyl-imidazol-piperazine, HCl salt | C₂₂H₂₃ClF₂N₄OS | 465.0 g/mol | |
| 1-(4-((1H-Benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone | Benzimidazolylmethyl-piperazine, 2-fluorophenoxy | C₂₀H₂₁FN₄O₂ | 368.4 g/mol | |
| {4-[1-(2-Fluorophenyl)-1H-thieno[3,2-c]pyrazol-3-yl]piperazin-1-yl}(1-methyl-1H-imidazol-4-yl)methanone | Thieno-pyrazol, 1-methyl-imidazole, 2-fluorophenyl | C₂₃H₂₂FN₅OS | 435.5 g/mol |
Key Observations :
- Fluorine positioning: The target compound’s 2-fluorophenoxy group contrasts with analogues bearing 4-fluorophenyl () or thieno-pyrazol-fluorophenyl (). Ortho-substitution may influence steric hindrance and dipole interactions .
- Salt forms : The hydrochloride salt in the target compound and ’s analogue likely enhances aqueous solubility compared to free bases (e.g., ) .
Pharmacological and Physicochemical Properties
- Receptor interactions: Piperazine-imidazole scaffolds are common in serotonin/dopamine receptor ligands.
Q & A
Q. What are the key synthetic routes for this compound, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions, including nucleophilic substitution, coupling, and salt formation. Critical parameters include:
- Reduction steps : Sodium borohydride (NaBH₄) in dry ethanol under reflux efficiently reduces ketone intermediates to alcohols, as demonstrated in analogous imidazole derivatives .
- Coupling reactions : Piperazine derivatives require controlled stoichiometry (1:1 molar ratio) and inert atmospheres to minimize side reactions.
- Salt formation : Hydrochloride salt precipitation is optimized by adjusting pH and solvent polarity.
Q. Which spectroscopic techniques are prioritized for structural validation?
- X-ray crystallography : Resolves stereochemistry and confirms the imidazole-piperazine linkage (e.g., crystal data from Acta Crystallographica for related fluorophenyl-imidazole derivatives) .
- NMR : ¹H/¹³C NMR identifies fluorophenoxy and p-tolyl substituents. ¹⁹F NMR confirms fluorine position .
- Mass spectrometry (HRMS) : Validates molecular weight (±2 ppm accuracy).
Methodological Tip : Cross-reference experimental spectra with PubChem’s computed data for validation .
Q. How is purity assessed, and what thresholds are acceptable for in vitro studies?
- HPLC : Use a C18 column with UV detection (λ = 254 nm). Purity ≥95% is standard for biological assays.
- TLC : Monitor reaction progress using silica gel plates (Rf = 0.3–0.5 in ethyl acetate/hexane).
- Elemental analysis : Carbon/nitrogen ratios must align with theoretical values (±0.4%).
Advanced Research Questions
Q. How can reaction byproducts from imidazole ring functionalization be minimized?
- Optimize protecting groups : Use tert-butoxycarbonyl (Boc) to shield reactive amines during coupling .
- Temperature control : Maintain ≤60°C to prevent imidazole ring decomposition.
- Purification : Column chromatography (silica gel, gradient elution) isolates the target compound from nitro or halogenated byproducts .
Q. What strategies resolve contradictions in solubility data across experimental models?
- Solvent screening : Test DMSO, ethanol, and saline-buffered solutions at physiological pH.
- Dynamic light scattering (DLS) : Detect aggregation in aqueous media.
- Theoretical modeling : Use LogP calculations (e.g., PubChem’s XLogP3) to predict solubility .
Example : Hydrochloride salts often exhibit higher aqueous solubility than free bases due to ionic dissociation .
Q. How is the compound’s stability evaluated under physiological conditions?
Q. What methodologies assess ecological risks and environmental persistence?
- Biodegradation assays : Use OECD 301 protocols to measure microbial breakdown in soil/water .
- Toxicity profiling : Test on model organisms (e.g., Daphnia magna) for LC₅₀ values.
- Computational tools : EPA’s EPI Suite predicts bioaccumulation and toxicity .
Q. How are theoretical frameworks applied to study structure-activity relationships (SAR)?
- Molecular docking : Map interactions with target receptors (e.g., kinase enzymes) using AutoDock Vina.
- QSAR models : Corolate substituent electronic properties (Hammett constants) with bioactivity data .
- Crystallographic data : Compare bond angles/distances with active analogs to infer binding modes .
Q. What experimental designs mitigate batch-to-batch variability in pharmacological assays?
Q. How are conflicting data on metabolic pathways reconciled?
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